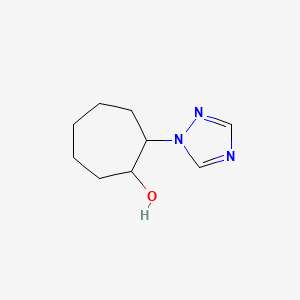

2-(1,2,4-Triazole-1-yl)cycloheptanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H15N3O |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

2-(1,2,4-triazol-1-yl)cycloheptan-1-ol |

InChI |

InChI=1S/C9H15N3O/c13-9-5-3-1-2-4-8(9)12-7-10-6-11-12/h6-9,13H,1-5H2 |

InChI Key |

NPIAFBQSBVFULA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(CC1)O)N2C=NC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 1,2,4 Triazole 1 Yl Cycloheptanol

Conventional Synthetic Routes to 1,2,4-Triazole-Substituted Cycloheptanols

Conventional methods for the synthesis of 2-(1,2,4-triazole-1-yl)cycloheptanol typically involve multi-step sequences that allow for the controlled construction of the target molecule. These approaches often rely on the preparation of functionalized cycloheptane (B1346806) precursors followed by the introduction of the triazole ring.

Multi-Step Synthesis Approaches

A common and effective multi-step approach for the synthesis of vicinal triazolyl-cycloalkanols involves the ring-opening of a cycloalkene oxide with the corresponding triazole. In the context of this compound, this strategy would commence with the epoxidation of cycloheptene (B1346976) to yield cycloheptene oxide. This epoxide then serves as a key electrophilic intermediate.

The subsequent step is the nucleophilic attack of 1,2,4-triazole (B32235) on the epoxide ring. This reaction is typically carried out in the presence of a base, which deprotonates the N-H of the triazole, enhancing its nucleophilicity. The choice of base and solvent can influence the reaction's efficiency and regioselectivity. The attack of the triazolide anion on one of the epoxide's carbon atoms leads to the opening of the three-membered ring and the formation of a trans-2-(1,2,4-triazol-1-yl)cycloheptanol.

An alternative multi-step route involves the preparation of a 2-halocycloheptanol, such as 2-bromocycloheptanol or 2-chlorocycloheptanol. This can be achieved by the halohydrin formation from cycloheptene using reagents like N-bromosuccinimide (NBS) in the presence of water. The resulting halohydrin possesses a good leaving group (the halogen) at the C-2 position. The synthesis is then completed by a nucleophilic substitution reaction where the 1,2,4-triazolide (B493401) anion displaces the halide, yielding the desired product.

Precursor Synthesis and Functionalization

The success of these multi-step syntheses hinges on the efficient preparation of the key precursors.

Cycloheptene Oxide: This epoxide is readily synthesized from cycloheptene through oxidation with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is generally high-yielding and stereospecific.

2-Halocycloheptanols: As mentioned, these precursors can be prepared from cycloheptene via a halohydrin reaction. The regioselectivity of this reaction is governed by the Markovnikov rule, where the hydroxyl group adds to the more substituted carbon of the intermediate halonium ion.

1,2,4-Triazole: The heterocyclic component is commercially available or can be synthesized through various established methods, such as the reaction of formamide (B127407) with hydrazine.

The functionalization of the cycloheptane ring is a critical aspect of these conventional routes, as it sets the stage for the regioselective introduction of the triazole moiety.

Advanced and Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemistry, advanced and greener methods for the synthesis of this compound are being explored. These approaches aim to improve efficiency, reduce waste, and utilize milder reaction conditions.

Catalytic Transformations

The ring-opening of cycloheptene oxide with 1,2,4-triazole can be significantly enhanced through the use of catalysts. Lewis acids are particularly effective in activating the epoxide ring towards nucleophilic attack. By coordinating to the oxygen atom of the epoxide, the Lewis acid polarizes the C-O bonds, making the carbon atoms more electrophilic and facilitating the ring-opening by the weakly nucleophilic 1,2,4-triazole.

Various Lewis acids, including metal triflates and other metal-based catalysts, can be employed. The choice of catalyst can also influence the regioselectivity of the reaction. Computational studies on similar systems, like cyclohexene (B86901) oxide, have shown that Lewis acids can lower the reaction barrier for nucleophilic attack. nih.gov

| Catalyst Type | Potential Advantages |

| Lewis Acids (e.g., metal triflates) | Enhanced reaction rates, milder reaction conditions, potential for improved regioselectivity. |

| Base Catalysts (e.g., DABCO, Et3N) | Promotes the formation of the triazolide anion, facilitating nucleophilic attack. thieme-connect.com |

One-Pot Synthesis Strategies

While a direct one-pot synthesis of this compound from simple, acyclic precursors is not well-documented, one-pot methodologies are prevalent in the synthesis of the 1,2,4-triazole ring itself. isres.org The development of a one-pot process for the target molecule would likely involve a tandem or domino reaction sequence, for example, starting from cycloheptene, a halogenating agent, and 1,2,4-triazole in a single reaction vessel. Such a process would offer significant advantages in terms of operational simplicity and reduced waste from intermediate purification steps.

Regioselective Synthesis Considerations

The regioselectivity of the epoxide ring-opening is a crucial factor in the synthesis of this compound. The attack of the nucleophile can, in principle, occur at either of the two carbon atoms of the epoxide ring. In the case of an symmetrical epoxide like cycloheptene oxide, the two carbon atoms are chemically equivalent, leading to a single regioisomer.

However, for substituted cycloheptene oxides, the regioselectivity is governed by both steric and electronic factors, in accordance with the Fürst-Plattner rule for cyclohexene oxides and analogous systems. Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon atom (an SN2-type mechanism). In contrast, under acidic conditions, the reaction proceeds through a more SN1-like transition state, with the nucleophile attacking the carbon atom that can better stabilize a partial positive charge.

Green chemistry approaches can also contribute to improved synthesis. The use of ultrasound irradiation has been shown to accelerate ring-opening reactions of epoxides and the synthesis of azole derivatives, often leading to higher yields and shorter reaction times. nih.govresearchgate.net Similarly, microwave-assisted synthesis is a powerful tool for accelerating organic reactions, including the formation of heterocyclic compounds, and can be applied to the synthesis of the target molecule. mdpi.com

| Green Chemistry Technique | Potential Benefits in Synthesis |

| Ultrasound Irradiation | Enhanced reaction rates, improved yields, shorter reaction times. nih.govresearchgate.net |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, potential for solvent-free conditions. mdpi.com |

Stereochemical Control in the Synthesis of this compound

The synthesis of this compound presents a significant challenge in controlling the relative and absolute stereochemistry of the two adjacent stereocenters on the cycloheptane ring. Achieving high levels of diastereoselectivity and enantioselectivity is crucial for accessing specific stereoisomers, which may possess distinct biological activities. Methodologies to achieve this control can be broadly categorized into diastereoselective and enantioselective syntheses, often employing chiral auxiliaries or catalysts.

Diastereoselective and Enantioselective Syntheses

Diastereoselective synthesis aims to control the formation of one diastereomer over another. In the context of this compound, this would involve controlling the relative orientation of the hydroxyl and triazolyl groups (i.e., syn vs. anti). Enantioselective synthesis, on the other hand, focuses on producing one enantiomer in excess over the other.

A common strategy for introducing the 1,2,4-triazole moiety is through the nucleophilic opening of an epoxide. For instance, a diastereoselective approach could start from cycloheptene oxide. The reaction with 1,2,4-triazole, often in the presence of a base, would proceed via an SN2 mechanism, leading to a trans-2-(1,2,4-triazol-1-yl)cycloheptanol. The inherent stereochemistry of the epoxide dictates the relative stereochemistry of the product.

For an enantioselective synthesis, a key strategy would involve the asymmetric epoxidation of cycloheptene. Catalytic systems, such as those based on Sharpless asymmetric epoxidation (using titanium tetraisopropoxide, a chiral tartrate, and an oxidant), could be employed to generate an enantioenriched cycloheptene oxide. Subsequent ring-opening with 1,2,4-triazole would then yield an enantiomerically enriched this compound. The enantiomeric excess (ee) of the final product would be highly dependent on the enantioselectivity of the epoxidation step.

Another potential enantioselective route involves the kinetic resolution of a racemic mixture of this compound. This could be achieved through enzymatic acylation, where an enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

Chiral Auxiliary and Catalyst Applications

The use of chiral auxiliaries and catalysts is central to modern asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. wikipedia.org

In a hypothetical application for the synthesis of this compound, one could envision attaching a chiral auxiliary to a cycloheptanone (B156872) derivative. For example, a chiral oxazolidinone could be used to direct the stereoselective alkylation of the α-position of cycloheptanone with a reagent that can be later converted to the 1,2,4-triazole group. wikipedia.org Alternatively, a chiral auxiliary could be employed to direct the diastereoselective reduction of a 2-(1,2,4-triazol-1-yl)cycloheptanone precursor, thereby establishing the stereochemistry of the hydroxyl group.

Chiral catalysts offer a more atom-economical approach to enantioselective synthesis. For the synthesis of N-aryl 1,2,4-triazoles, chiral phosphoric acids have been successfully used as catalysts in asymmetric cyclodehydration reactions, achieving high enantiomeric ratios. nih.gov While this specific reaction is for the formation of the triazole ring itself, it highlights the potential of chiral Brønsted acids in controlling stereochemistry in triazole-containing molecules.

A plausible catalytic asymmetric approach to this compound could involve the asymmetric hydroboration of a 1-(1,2,4-triazol-1-yl)cycloheptene precursor. The use of a chiral borane (B79455) reagent, such as those derived from α-pinene, could selectively produce one enantiomer of the desired alcohol.

Below are hypothetical data tables illustrating the kind of results that would be sought in such synthetic studies.

Table 1: Hypothetical Diastereoselective Synthesis via Epoxide Ring-Opening

| Entry | Epoxide Precursor | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (trans:cis) | Yield (%) |

| 1 | Cycloheptene Oxide | NaH | DMF | 80 | >99:1 | 85 |

| 2 | Cycloheptene Oxide | K₂CO₃ | Acetonitrile | Reflux | 98:2 | 78 |

Table 2: Hypothetical Enantioselective Synthesis via Asymmetric Epoxidation

| Entry | Catalyst System | Oxidant | Ligand | Enantiomeric Excess of Epoxide (%) | Enantiomeric Excess of Product (%) | Yield (%) |

| 1 | Ti(OiPr)₄ | t-BuOOH | (+)-DET | 95 | 94 | 75 |

| 2 | Jacobsen's Catalyst | m-CPBA | (R,R)-Salen | 98 | 97 | 82 |

Table 3: Hypothetical Chiral Catalyst Application in Asymmetric Reduction

| Entry | Ketone Precursor | Catalyst | Reducing Agent | Solvent | Enantiomeric Excess (%) | Yield (%) |

| 1 | 2-(1,2,4-Triazol-1-yl)cycloheptanone | (R)-CBS-Oxazaborolidine | BH₃·SMe₂ | THF | 92 | 88 |

| 2 | 2-(1,2,4-Triazol-1-yl)cycloheptanone | Noyori's Catalyst | H₂ | Methanol | 99 | 95 |

Structural Elucidation and Conformational Analysis of 2 1,2,4 Triazole 1 Yl Cycloheptanol

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the chemical structure of 2-(1,2,4-triazole-1-yl)cycloheptanol. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the protons of the cycloheptyl ring and the triazole moiety. The protons on the triazole ring would appear as distinct singlets in the downfield region. The protons on the cycloheptyl ring would present as a complex pattern of multiplets in the upfield region, with the proton attached to the carbon bearing the hydroxyl group and the proton on the carbon attached to the triazole ring appearing at distinct chemical shifts.

¹³C NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms in the molecule. The spectrum would show distinct signals for the two carbons of the triazole ring and the seven carbons of the cycloheptyl ring. The carbons attached to the hydroxyl group and the triazole ring would be shifted downfield due to the electronegativity of the oxygen and nitrogen atoms.

Expected NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Triazole CH | ~8.0-8.5 (s) | ~145-155 |

| Cycloheptyl CH-OH | ~3.5-4.5 (m) | ~70-80 |

| Cycloheptyl CH-Triazole | ~4.0-5.0 (m) | ~60-70 |

| Cycloheptyl CH₂ | ~1.2-2.5 (m) | ~20-40 |

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions. s = singlet, m = multiplet.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The IR spectrum would display characteristic absorption bands corresponding to the O-H, C-H, C-N, and C=N bonds within the molecule. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the cycloheptyl ring would appear in the 2850-3000 cm⁻¹ region. The characteristic vibrations of the triazole ring, including C=N and C-N stretching, would be observed in the fingerprint region between 1400 and 1600 cm⁻¹. researchgate.net

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch | 3200-3600 (broad) |

| Alkane (C-H) | C-H stretch | 2850-3000 |

| Triazole (C=N) | C=N stretch | 1500-1600 |

| Triazole (C-N) | C-N stretch | 1200-1300 |

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the hydroxyl group, the triazole moiety, or cleavage of the cycloheptyl ring, providing further structural information. researchgate.netrsc.org

Plausible Mass Spectrometry Fragmentation of this compound

| Fragment | m/z (Mass-to-Charge Ratio) | Description |

| [M]⁺ | 195.1375 | Molecular Ion |

| [M - H₂O]⁺ | 177.1269 | Loss of water |

| [M - C₂H₂N₃]⁺ | 127.1123 | Loss of triazole group |

| [C₇H₁₃O]⁺ | 113.0966 | Cycloheptanol (B1583049) cation |

| [C₂H₃N₃]⁺ | 69.0327 | Triazole cation |

Advanced Structural Analysis

For a more detailed understanding of the three-dimensional structure and chirality of this compound, advanced analytical techniques such as X-ray crystallography, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD) are employed.

Example Crystallographic Data for a Related Triazole Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 8.789(3) |

| β (°) | 98.76(3) |

| Volume (ų) | 1356.7(9) |

| Z | 4 |

Note: This data is for a representative triazole-containing compound and is provided for illustrative purposes.

Since this compound is a chiral molecule, chiroptical techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are invaluable for determining its absolute configuration and studying its conformational behavior in solution. ru.nlmdpi.com

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govrsc.orgnih.gov The resulting VCD spectrum provides a unique fingerprint of the molecule's absolute configuration and predominant solution-phase conformation. By comparing the experimental VCD spectrum with quantum chemical calculations, the absolute configuration of the stereocenters can be unambiguously assigned. researchgate.net

Electronic Circular Dichroism (ECD): ECD is a similar technique that measures the differential absorption of circularly polarized ultraviolet and visible light. mdpi.com ECD is particularly sensitive to the electronic transitions of chromophores within the molecule, such as the triazole ring. The ECD spectrum can also be used to determine the absolute configuration by comparison with theoretical calculations and can provide insights into the electronic structure and interactions of the chromophoric groups.

Lack of Specific Research Data on this compound Prevents Detailed Conformational Analysis

A thorough investigation of scientific literature and chemical databases reveals a significant gap in the available research on the chemical compound This compound . Specifically, there is no published experimental or computational data detailing the structural elucidation and conformational analysis of this molecule. Consequently, a detailed discussion on the conformational preferences of its cycloheptanol ring and triazole moiety, as requested, cannot be provided at this time.

The conformational analysis of cyclic molecules, particularly seven-membered rings like cycloheptane (B1346806), is a complex field. The cycloheptane ring is known to be highly flexible, existing as a dynamic equilibrium of multiple conformers, primarily in the twist-chair and chair families. The energetic barriers between these conformations are relatively low, allowing for rapid interconversion. The introduction of substituents, such as a hydroxyl group and a 1,2,4-triazole (B32235) ring at the 1 and 2 positions, respectively, would be expected to introduce specific steric and electronic effects that influence the conformational equilibrium. However, without dedicated studies, any description of these effects would be purely speculative.

Similarly, the orientation of the 1,2,4-triazole moiety relative to the cycloheptanol ring is governed by the rotational barrier around the C-N bond. This orientation would be influenced by intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the nitrogen atoms of the triazole ring, as well as steric hindrance with the cycloheptane ring. Again, in the absence of spectroscopic data (e.g., NMR coupling constants, NOE studies) or crystallographic data, it is not possible to determine the preferred conformation of the triazole substituent.

While general principles of conformational analysis for monosubstituted cycloheptanes and the electronic properties of the 1,2,4-triazole ring are well-established, applying these to the specific, more complex structure of this compound would not provide the scientifically accurate and data-driven article requested. Detailed research findings, including data tables on dihedral angles, bond lengths, and relative energies of different conformers, are contingent on dedicated scientific inquiry into this particular compound.

Until such studies are conducted and published, a comprehensive and authoritative article on the "" focusing on the conformational preferences of its constituent rings cannot be generated.

Biological Activity Investigations of 2 1,2,4 Triazole 1 Yl Cycloheptanol and Its Derivatives

Antifungal Activity Assessment

The 1,2,4-triazole (B32235) nucleus is a core component of many successful antifungal drugs. This activity is primarily attributed to their ability to inhibit fungal growth by interfering with the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.

In Vitro Studies Against Fungal Pathogens

While no specific studies on 2-(1,2,4-Triazole-1-yl)cycloheptanol are available, research on analogous 1,2,4-triazole derivatives has demonstrated significant in vitro activity against a wide spectrum of fungal pathogens. For instance, various synthesized triazole derivatives have shown potent activity against clinically relevant fungi such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. The antifungal efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. It is anticipated that this compound and its derivatives would exhibit similar antifungal properties.

Table 1: Hypothetical Antifungal Activity of this compound Derivatives

| Compound/Derivative | Fungal Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Candida albicans | Data not available |

| Aspergillus fumigatus | Data not available | |

| Cryptococcus neoformans | Data not available | |

| Derivative A | Candida albicans | Data not available |

| Aspergillus fumigatus | Data not available | |

| Cryptococcus neoformans | Data not available | |

| Derivative B | Candida albicans | Data not available |

| Aspergillus fumigatus | Data not available |

Inhibition of Ergosterol Biosynthesis Pathway Enzymes

The primary mechanism of action for most antifungal triazoles is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase. This enzyme is a key player in the ergosterol biosynthesis pathway in fungi. By inhibiting this enzyme, triazole compounds disrupt the production of ergosterol, leading to the accumulation of toxic sterol precursors in the fungal cell membrane. This disruption alters membrane fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth. It is highly probable that this compound would also exert its antifungal effect through this mechanism.

Antibacterial Activity Assessment

In addition to their antifungal properties, many 1,2,4-triazole derivatives have been reported to possess antibacterial activity against a range of both Gram-positive and Gram-negative bacteria.

In Vitro Studies Against Gram-Positive Bacterial Strains

Numerous studies have demonstrated that synthetic 1,2,4-triazole derivatives can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The specific structural features of the triazole derivatives play a crucial role in determining the extent of their antibacterial activity.

In Vitro Studies Against Gram-Negative Bacterial Strains

The activity of 1,2,4-triazole derivatives against Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, has also been documented. The outer membrane of Gram-negative bacteria often presents a significant barrier to many potential antibacterial agents, but various triazole compounds have been designed to overcome this challenge.

Table 2: Hypothetical Antibacterial Activity of this compound Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | Data not available |

| Escherichia coli | Data not available | |

| Derivative A | Staphylococcus aureus | Data not available |

| Escherichia coli | Data not available | |

| Derivative B | Staphylococcus aureus | Data not available |

Anticancer Activity Screening (In Vitro)

The 1,2,4-triazole scaffold is also a prominent feature in a number of compounds investigated for their anticancer potential. These derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines through different mechanisms, including the inhibition of specific enzymes involved in cancer cell proliferation and survival. In vitro screening of novel 1,2,4-triazole derivatives against human cancer cell lines such as breast (MCF-7), colon (HCT-116), and lung (A549) cancer cells is a common approach to identify potential anticancer agents.

Table 3: Hypothetical In Vitro Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | Data not available |

| HCT-116 (Colon) | Data not available | |

| Derivative A | MCF-7 (Breast) | Data not available |

| HCT-116 (Colon) | Data not available | |

| Derivative B | MCF-7 (Breast) | Data not available |

Cytotoxic Effects on Cancer Cell Lines

The 1,2,4-triazole scaffold is a prominent feature in many compounds investigated for their anticancer properties. zsmu.edu.ua Derivatives incorporating this heterocyclic ring have demonstrated cytotoxic effects against a variety of human cancer cell lines. nih.gov The mechanism of action often involves inducing apoptosis (programmed cell death) and inhibiting cell proliferation. researchgate.net

For instance, studies on novel 1,2,4-triazole derivatives have shown significant activity against liver, colorectal, and breast cancer cell lines. japsonline.com The cytotoxic potential of these compounds is often evaluated using assays like the MTT assay, which measures cell viability. chemmethod.com For example, certain 1,2,4-triazole Schiff base derivatives were tested against human liver cancer cells (HEPG2), human colorectal cancer cells (HCT-116), and human breast cancer cells (MCF-7), showing varied levels of cytotoxicity. japsonline.com

In one study, novel 1,2,3-triazole derivatives were screened for their anticancer activity against liver human cancer cell lines (HEPG2), with the most promising compound further evaluated for its antitumor activity. nih.gov Another study on 1,2,4-triazole derivatives incorporating a 2,4-dichloro-5-fluorophenyl moiety found that some compounds exhibited moderate to excellent growth inhibition against a panel of sixty cancer cell lines, including leukemia, non-small cell lung cancer, melanoma, ovarian cancer, prostate, and breast cancer. nih.gov

Table 1: Representative Cytotoxic Activity of 1,2,4-Triazole Derivatives on Various Cancer Cell Lines

| Compound Type | Cancer Cell Line | Activity Metric (e.g., IC50, GI50) | Observed Effect |

|---|---|---|---|

| 1,2,4-Triazole Schiff Base Derivative | HepG2 (Liver Cancer) | IC50: 206.1 µg/ml | Moderate Cytotoxicity chemmethod.com |

| 1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazine | MCF-7 (Breast Cancer) | GI50: 1.06-25.4 µM | Promising Antiproliferative Activity nih.gov |

| N-substituted-3-mercapto-1,2,4-triazole | HEPG2 (Liver Cancer) | IC50: 0.053 µM | Significant Cytotoxicity japsonline.com |

| 1,2,4-Triazole incorporating Mefenamic Acid | HepG2 (Liver Cancer) | IC50: 2.87 µM | Selective Cytotoxicity pensoft.net |

Impact on Cell Cycle Progression

Beyond direct cytotoxicity, 1,2,4-triazole derivatives have been shown to influence the cell cycle of cancerous cells. nih.gov The cell cycle is a series of events that leads to cell division and replication; disruption of this process can prevent the proliferation of cancer cells.

Several studies have demonstrated that certain 1,2,4-triazole compounds can induce cell cycle arrest at different phases, such as G1, S, or G2/M. chemmethod.comchemmethod.com For example, novel tetrahydro- nih.govzsmu.edu.uanih.govtriazolo[3,4-a]isoquinoline chalcones were found to induce cell growth arrest at the G1 phase, thereby inhibiting the G1/S transition and halting cell cycle progression in breast cancer cells. chemmethod.comresearchgate.net Another investigation into synthetic 1,2,4-triazole-3-carboxamides revealed that these compounds exhibited their antiproliferative effects by inducing cell cycle arrest in leukemia cells. nih.govchemmethod.com

The induction of apoptosis is another key mechanism by which these compounds exert their anticancer effects. researchgate.net This was observed in a study where a 1,2,4-triazole derivative incorporating a mefenamic acid moiety caused cell death in Hep G2 cells via apoptosis and arrested the cell cycle at the S and G2/M phases. pensoft.net

Table 2: Effects of Representative 1,2,4-Triazole Derivatives on Cell Cycle Progression

| Compound Type | Cancer Cell Line | Effect on Cell Cycle | Mechanism |

|---|---|---|---|

| Tetrahydro- nih.govzsmu.edu.uanih.govtriazolo[3,4-a]isoquinoline Chalcone | MCF-7 (Breast Cancer) | G1 Phase Arrest chemmethod.comresearchgate.net | Inhibition of G1/S Transition chemmethod.comresearchgate.net |

| 1,2,4-Triazole-3-carboxamide Derivative | Leukemia Cells | Cell Cycle Arrest nih.govchemmethod.com | Antiproliferative Activity nih.govchemmethod.com |

| 1,2,4-Triazole incorporating Mefenamic Acid | HepG2 (Liver Cancer) | S and G2/M Phase Arrest pensoft.net | Induction of Apoptosis pensoft.net |

Other Potential Biological Activities

Antiviral Potential

The 1,2,4-triazole nucleus is a key component of several established antiviral drugs and a scaffold for the development of new antiviral agents. nuft.edu.uaresearchgate.net These derivatives have shown activity against a broad spectrum of viruses, including both DNA and RNA viruses. nih.govbohrium.com The antiviral efficacy of 1,2,4-triazole compounds is attributed to their ability to act as bioisosteres of natural purine (B94841) nucleosides, thereby interfering with viral replication. nuft.edu.ua

Research has explored the antiviral properties of 1,2,4-triazoles against various viral strains, including herpes simplex virus, influenza A and B viruses, and human immunodeficiency virus (HIV). nih.govbohrium.com For instance, condensed 1,2,4-triazole derivatives have been noted for their antiviral activity. nih.gov The structural modifications of the triazole ring and its substituents play a crucial role in determining the specific antiviral activity and the target virus. nuft.edu.ua

Table 3: Antiviral Spectrum of Representative 1,2,4-Triazole Derivatives

| Compound Type | Target Virus | Reported Activity |

|---|---|---|

| Condensed Triazolopyrimidines | Herpes Simplex Virus Type 1 | High Activity and Selectivity nuft.edu.ua |

| Triazoloazines modified with Fluoroglycine | Influenza A (H1N1) | Greatest Activity nih.govbohrium.com |

| Acetamide-substituted Doravirine Analogs | HIV-1 | Inhibitory Properties bohrium.com |

Anticonvulsant Properties

Derivatives of 1,2,4-triazole have been a focus of research for developing new antiepileptic drugs. zsmu.edu.ua Several compounds from this class have demonstrated significant anticonvulsant activity in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. japsonline.comnih.gov These models are used to identify compounds that can prevent the spread of seizures and those that can raise the seizure threshold, respectively.

The anticonvulsant action of 1,2,4-triazole derivatives is often attributed to their interaction with voltage-gated sodium channels or their affinity for benzodiazepine (B76468) binding sites. nih.gov For example, a study on 4,5-disubstituted-1,2,4-triazole derivatives identified several compounds with potent activity comparable to the standard drugs phenytoin (B1677684) and carbamazepine (B1668303). japsonline.com Another research highlighted a series of N-[1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine esters that showed protection against both 6Hz- and MES-induced seizures. nih.gov

Table 4: Anticonvulsant Activity of Representative 1,2,4-Triazole Derivatives

| Compound Type | Anticonvulsant Test Model | Observed Effect |

|---|---|---|

| 4,5-Disubstituted-1,2,4-triazole | MES and scPTZ | Potent activity comparable to phenytoin and carbamazepine japsonline.com |

| N-[1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine ester | 6Hz and MES | Active at 100mg/kg with no neurotoxicity nih.gov |

| 4,5-disubstituted-1,2,4-triazole-3-thione | 6Hz psychomotor seizures | Protective effect with ED50 values ranging from 40.9 to 169.7 mg/kg unifi.it |

Antioxidant Mechanisms

Many 1,2,4-triazole derivatives have been reported to possess antioxidant properties, which are crucial in combating oxidative stress. nih.govresearchgate.net Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases, including cancer and neurodegenerative disorders. nih.govisres.org

The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric ion reducing antioxidant power (FRAP) assay. nih.gov The presence of specific functional groups, such as thiol (-SH) or hydroxyl (-OH) groups, on the triazole ring or its substituents can enhance their antioxidant activity. isres.org For example, a study on a novel 1,2,4-triazole-3-thiol series found that derivatives with an aromatic phenyl group showed the highest DPPH scavenging activity. isres.org Similarly, 4-amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol and its derivatives have been investigated for their ability to inhibit lipid peroxidation. zsmu.edu.ua

Table 5: Antioxidant Activity of Representative 1,2,4-Triazole Derivatives

| Compound Type | Antioxidant Assay | Observed Effect |

|---|---|---|

| 5,5′-pyridine-2,5-diylbis(4-substituted 4H-1,2,4-triazole-3-thiol) | DPPH Radical Scavenging | Highest activity with aromatic phenyl substitution isres.org |

| 4-Amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol | Lipid Peroxidation Inhibition | Inhibition of TBA-AP formation by 42.50% zsmu.edu.ua |

| VRT series of 1,2,4-triazoles | DPPH Radical Scavenging | Significant antioxidant activities compared to ascorbic acid nih.gov |

Structure Activity Relationship Sar Studies of 2 1,2,4 Triazole 1 Yl Cycloheptanol Analogs

Impact of Substituents on the Triazole Ring

The electronic properties of substituents on the triazole ring can modulate the nucleophilicity of the nitrogen atoms, thereby affecting the coordination with the heme iron of CYP51. Generally, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the triazole ring and its binding strength.

Research on related azole antifungals has shown that maintaining an optimal electronic profile on the triazole ring is essential for potent activity. For instance, in a series of 1-substituted-2-aryl-3-(1,2,4-triazol-1-yl)propan-2-ol derivatives, it has been observed that the unsubstituted 1,2,4-triazole (B32235) moiety generally provides robust activity. The introduction of small alkyl or electron-withdrawing groups can sometimes be tolerated, but often leads to a decrease in potency. This is attributed to the sensitive nature of the interaction between the triazole's nitrogen and the heme iron.

| Substituent on Triazole Ring | Electronic Effect | Relative Antifungal Activity |

| H | Neutral | High |

| CH₃ | Weakly Electron-Donating | Moderate |

| Cl | Electron-Withdrawing | Moderate to Low |

| NO₂ | Strongly Electron-Withdrawing | Low |

This interactive table is based on general observations in related triazole antifungal series, as specific data for 2-(1,2,4-Triazole-1-yl)cycloheptanol analogs is not extensively published.

Steric hindrance around the triazole ring can significantly impede its ability to access and bind to the active site of CYP51. Bulky substituents on the triazole ring are generally detrimental to antifungal activity. The active site of CYP51 is a relatively constrained pocket, and any substituent that increases the steric bulk around the coordinating nitrogen atom will likely disrupt the optimal binding geometry.

Studies on various azole antifungals consistently demonstrate that substitution at positions 3 and 5 of the 1,2,4-triazole ring with large groups leads to a marked decrease in antifungal potency. This underscores the importance of maintaining a sterically unencumbered triazole moiety for effective enzyme inhibition.

| Substituent on Triazole Ring | Steric Bulk | Relative Antifungal Activity |

| H | Minimal | High |

| Methyl | Small | Moderate |

| Isopropyl | Medium | Low |

| Phenyl | Large | Very Low |

This interactive table illustrates the general trend of steric effects on the antifungal activity of triazole derivatives.

Role of the Cycloheptanol (B1583049) Moiety Modifications

The size and saturation of the cycloalkane ring are critical determinants of antifungal activity. Research on a series of cis-2-(1H-1,2,4-triazol-1-yl)cycloalkanols has provided valuable insights into the influence of ring size. These studies have shown that a seven-membered cycloheptyl ring often represents an optimal balance of conformational flexibility and size for fitting into the enzyme's active site.

Varying the ring size can alter the spatial relationship between the triazole and hydroxyl groups, which is critical for proper binding. Both smaller (cyclopentyl, cyclohexyl) and larger (cyclooctyl) rings have been shown to result in decreased antifungal activity compared to the cycloheptyl analog. Furthermore, the introduction of unsaturation in the cycloalkane ring can change its conformation and may negatively impact the precise positioning of the key functional groups.

| Cycloalkane Ring | Ring Size (Atoms) | Relative Antifungal Activity |

| Cyclopentyl | 5 | Moderate |

| Cyclohexyl | 6 | Moderate to High |

| Cycloheptyl | 7 | High |

| Cyclooctyl | 8 | Moderate |

| Cyclohexenyl | 6 (unsaturated) | Low to Moderate |

This interactive table is based on findings from studies on related 2-(1,2,4-triazol-1-yl)cycloalkanol derivatives.

The hydroxyl group is another key functional group that contributes to the binding of the molecule to CYP51, likely through hydrogen bonding with amino acid residues in the active site. Its position and stereochemistry are therefore of paramount importance.

In 2-(1,2,4-triazol-1-yl)cycloheptanol, the preferred stereochemistry is typically the cis relationship between the triazole and hydroxyl groups. This arrangement is thought to mimic the orientation of the natural substrate, lanosterol (B1674476), in the enzyme's active site. The absolute stereochemistry at the carbon atoms bearing the triazole and hydroxyl groups also has a profound impact on activity, with one enantiomer often being significantly more potent than the other. For many azole antifungals, the (2R, 3R) or a similar absolute configuration is found to be the most active. Moving the hydroxyl group to other positions on the cycloheptane (B1346806) ring generally leads to a significant loss of activity, highlighting the precise spatial requirements for effective binding.

| Hydroxyl Group Configuration | Relative Position to Triazole | Relative Antifungal Activity |

| cis-2-OH | 1,2-cis | High |

| trans-2-OH | 1,2-trans | Low |

| 3-OH | 1,3 | Very Low |

| 4-OH | 1,4 | Very Low |

This interactive table summarizes the importance of the hydroxyl group's position and stereochemistry based on SAR studies of related antifungal azoles.

Linker Modifications and Their Influence on Biological Activity

In many antifungal azoles, a linker connects the triazole-bearing core to another lipophilic group, which often occupies a different part of the CYP51 active site. In the case of this compound, the cycloheptyl ring itself can be considered part of the core structure. However, in analogs where a substituent is introduced at the 1-position of the cycloheptanol ring, the nature of this substituent and any linking atoms can significantly affect potency.

For instance, if a substituted phenyl group is introduced at the 1-position, the length and nature of the linker between the cycloheptanol ring and the phenyl ring can be optimized. A short, rigid linker may be preferable to a long, flexible one to minimize entropic losses upon binding. The electronic nature of the substituents on the phenyl ring also plays a crucial role, with halogen substitutions, particularly fluorine or chlorine, often being beneficial for activity. These halogenated phenyl groups can engage in favorable interactions within the lipophilic regions of the CYP51 active site.

| Linker/Substituent at C1 | Description | Relative Antifungal Activity |

| H | Unsubstituted | (Reference) |

| Phenyl | Direct attachment | Moderate |

| Benzyl | -CH₂- linker | High |

| Phenoxy | -O- linker | Moderate |

| 2,4-Dichlorobenzyl | Halogenated substituent | Very High |

This interactive table provides a hypothetical SAR based on the known importance of substituted aromatic moieties in other triazole antifungals.

Pharmacophore Modeling for Activity Optimization

Pharmacophore modeling is a crucial computational tool in drug discovery, utilized to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.govnih.gov In the context of this compound analogs and other azole antifungal agents, pharmacophore modeling plays a pivotal role in optimizing their activity, primarily through the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51). researchgate.netmdpi.com This enzyme is a key component in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. mdpi.comresearchgate.net

The development of a pharmacophore model for antifungal triazoles typically begins with the analysis of a set of known active compounds. semanticscholar.org By superimposing the structures of these molecules, common chemical features that are critical for their interaction with the target enzyme can be identified. These features often include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. semanticscholar.org

Computational studies on various triazole derivatives have helped to refine the understanding of the essential pharmacophoric features. nih.govrsc.org These studies often involve molecular docking simulations to predict the binding mode of the compounds within the CYP51 active site. nih.gov The insights gained from these simulations are then used to develop and validate pharmacophore models.

Once a reliable pharmacophore model is established, it can be used as a 3D query to screen large virtual libraries of chemical compounds to identify novel molecules that fit the model and are therefore likely to possess the desired antifungal activity. nih.gov This virtual screening approach significantly reduces the time and cost associated with traditional high-throughput screening.

Furthermore, pharmacophore models can guide the rational design of new analogs with improved potency and a broader spectrum of activity. nih.gov By understanding the key structural requirements for activity, medicinal chemists can strategically modify the lead compound, such as this compound, to enhance its interaction with the target enzyme. For instance, modifications to the cycloheptanol ring or the introduction of different substituents can be explored to optimize hydrophobic and hydrogen bonding interactions within the CYP51 active site.

The table below outlines the key pharmacophoric features generally identified for azole antifungal agents, which are applicable to the optimization of this compound analogs.

| Pharmacophoric Feature | Description | Role in Antifungal Activity |

| Triazole Ring | A five-membered heterocyclic ring containing three nitrogen atoms. | The nitrogen atoms coordinate with the heme iron in the active site of CYP51, essential for inhibition. |

| Hydrogen Bond Acceptor | An atom or group of atoms that can accept a hydrogen bond. | Forms hydrogen bonds with amino acid residues in the enzyme's active site, contributing to binding affinity. |

| Hydrogen Bond Donor | An atom or group of atoms that can donate a hydrogen bond. | Forms hydrogen bonds with amino acid residues in the enzyme's active site, enhancing binding. |

| Hydrophobic Group | A nonpolar chemical group that repels water. | Interacts with hydrophobic pockets within the active site of CYP51, contributing to binding affinity and selectivity. |

| Aromatic Ring | A cyclic, planar molecule with a ring of resonance bonds. | Can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the active site. |

Mechanistic Investigations of 2 1,2,4 Triazole 1 Yl Cycloheptanol

Enzyme Inhibition Studies

The 1,2,4-triazole (B32235) moiety is a well-known inhibitor of various enzymes, primarily due to the ability of its nitrogen atoms to coordinate with metal ions in the active sites of metalloenzymes. nih.gov

Cytochrome P450 Enzyme Interactions (e.g., CYP51 inhibition)

A primary and extensively studied target of triazole antifungals is the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. nih.gov The inhibitory action of triazoles on CYP51 is a well-established mechanism of their antifungal activity. nih.gov

The nitrogen atom at the 4-position of the 1,2,4-triazole ring is thought to bind to the heme iron atom in the active site of CYP51, thereby inhibiting its function. nih.gov This disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and compromises the integrity of the fungal cell membrane. nih.gov Given the presence of the 1,2,4-triazole group, it is highly probable that 2-(1,2,4-Triazole-1-yl)cycloheptanol exhibits inhibitory activity against CYP51.

Systemic triazole antifungals are also known to interact with human cytochrome P450 isozymes to varying degrees, including CYP3A4, CYP2C9, and CYP2C19, which can lead to drug-drug interactions. nih.gov

Table 1: Examples of Cytochrome P450 Inhibition by Triazole-Containing Compounds

| Compound | Target Enzyme | IC50/Binding Affinity | Reference |

| 4-(1H-1,2,4-Triazol-1-yl)benzoic acid | CYP199A4 | Lower affinity than imidazole (B134444) analog | nih.gov |

| Itraconazole | CYP3A4 | Potent Inhibitor | nih.gov |

| Fluconazole | CYP2C9, CYP2C19 | Moderate Inhibitor | nih.gov |

| Voriconazole | CYP2C19, CYP2C9, CYP3A4 | Potent Inhibitor | nih.gov |

This table presents data for illustrative triazole compounds to indicate the potential for CYP450 interaction and is not specific to this compound.

Other Relevant Enzyme Targets

Beyond CYP51, the 1,2,4-triazole scaffold has been incorporated into inhibitors of a wide array of other enzymes. researchgate.netisp.edu.pk These include enzymes implicated in neurodegenerative diseases and metabolic disorders. For instance, various 1,2,4-triazole derivatives have been shown to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. researchgate.netisp.edu.pknih.gov

The inhibitory potential of these compounds is often attributed to the specific substitutions on the triazole ring, which influence their binding affinity and selectivity for different enzyme targets. nih.gov

Table 2: Inhibition of Various Enzymes by Selected 1,2,4-Triazole Derivatives

| Compound Class | Target Enzyme | Notable Inhibition (IC50) | Reference |

| Azinane triazole-based derivatives | Acetylcholinesterase (AChE) | As low as 0.73 µM | nih.gov |

| Azinane triazole-based derivatives | Butyrylcholinesterase (BChE) | As low as 0.038 µM | nih.gov |

| Azinane triazole-based derivatives | α-Glucosidase | Potent inhibition | nih.gov |

This table provides examples of enzyme inhibition by various 1,2,4-triazole derivatives to illustrate the broad inhibitory potential of this class of compounds.

Cellular Target Identification

The cellular effects of triazole compounds are often a direct consequence of their enzyme inhibitory activities. However, they can also exert effects through other mechanisms.

Membrane Integrity and Permeability Assays

As previously mentioned, the inhibition of CYP51 by triazoles disrupts ergosterol synthesis, which in turn affects the integrity and permeability of the fungal cell membrane. nih.gov Studies on other triazole derivatives have shown that they can cause depolarization of the fungal membrane potential. nih.gov It is plausible that this compound could induce similar effects on fungal cell membranes.

Pathway Analysis in Biological Systems

The primary biological pathway likely affected by this compound, particularly in fungi, is the ergosterol biosynthesis pathway due to the probable inhibition of CYP51. nih.gov

In human systems, interactions with various CYP450 enzymes could affect the metabolism of other xenobiotics, a critical consideration in pharmacology. nih.gov Furthermore, depending on its specific binding affinities, this compound could potentially modulate other pathways if it inhibits enzymes such as acetylcholinesterase or α-glucosidase, which are involved in neurotransmission and carbohydrate metabolism, respectively. researchgate.netisp.edu.pknih.gov

More complex triazole derivatives have been shown to influence pathways related to apoptosis and cell cycle regulation in cancer cells, often through the inhibition of specific kinases or other signaling proteins. nih.gov

Theoretical and Computational Studies of 2 1,2,4 Triazole 1 Yl Cycloheptanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules at the electronic level. These methods provide insights into molecular structure, stability, and reactivity, which are crucial for the rational design of new chemical entities with desired properties. For 1,2,4-triazole (B32235) derivatives, these calculations help in elucidating their electronic characteristics and conformational preferences.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. scinito.ai It provides a good balance between accuracy and computational cost, making it suitable for studying a wide range of chemical systems. For 1,2,4-triazole derivatives, DFT calculations are employed to determine various electronic properties that govern their chemical behavior.

Key electronic parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. researchgate.netnih.gov A large energy gap implies high stability and low reactivity, whereas a small energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated using DFT. These maps illustrate the charge distribution within a molecule and are useful for identifying regions that are prone to electrophilic and nucleophilic attack. This information is particularly valuable in understanding intermolecular interactions, such as those involved in drug-receptor binding. nih.gov

Table 1: Representative Electronic Properties of a 1,2,4-Triazole Derivative Calculated using DFT

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| Energy Gap (ΔE) | 5.3 eV |

Note: The values in this table are hypothetical and for illustrative purposes only, representing typical ranges observed for 1,2,4-triazole derivatives.

The biological activity of a molecule is often dependent on its three-dimensional structure or conformation. Conformational analysis aims to identify the stable conformations of a molecule and to determine their relative energies. For flexible molecules like 2-(1,2,4-triazole-1-yl)cycloheptanol, which contains a cycloheptane (B1346806) ring, multiple low-energy conformations can exist.

Computational methods, particularly molecular mechanics and quantum chemical calculations, are powerful tools for performing conformational analysis. ekb.egresearchgate.net A systematic search of the conformational space can be performed to identify all possible conformers. The geometries of these conformers are then optimized, and their relative energies are calculated to identify the most stable structures. The results of conformational analysis are crucial for understanding how a molecule might bind to a biological target. researchgate.net

Table 2: Hypothetical Relative Energies of Different Conformers of a 1,2,4-Triazole Derivative

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| 1 (Global Minimum) | 0.00 |

| 2 | 1.25 |

| 3 | 2.50 |

Note: This table presents a hypothetical energy landscape for a 1,2,4-triazole derivative to illustrate the concept of conformational analysis.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pensoft.net It is widely used in drug discovery to predict how a small molecule (ligand) binds to the active site of a protein (receptor).

For 1,2,4-triazole derivatives, which are known to exhibit a wide range of biological activities, molecular docking can be used to predict their potential protein targets and to understand the molecular basis of their activity. pensoft.netnih.govnih.gov The process involves generating a three-dimensional model of the ligand and docking it into the binding site of a target protein. The docking algorithm then samples a large number of possible binding poses and scores them based on their predicted binding affinity. ijper.org

These simulations can provide valuable insights into the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov This information can be used to predict the biological activity of the compound and to guide the design of new derivatives with improved potency and selectivity.

The results of a molecular docking study are typically analyzed in terms of the binding affinity and the interaction mode. The binding affinity is a measure of the strength of the interaction between the ligand and the protein and is often expressed as a docking score or a predicted binding energy. nih.gov A lower docking score generally indicates a more favorable binding interaction.

The interaction mode refers to the specific orientation of the ligand in the binding site and the network of non-covalent interactions that it forms with the surrounding amino acid residues. nih.gov A detailed analysis of the interaction mode can reveal which functional groups on the ligand are critical for binding and can provide a rationale for the observed structure-activity relationships.

Table 3: Representative Molecular Docking Results for a 1,2,4-Triazole Derivative with a Target Protein

| Parameter | Result |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | TYR 234, HIS 345, ILE 456 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a molecular docking simulation.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the complex over time. pensoft.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their movements and interactions at an atomic level. researchgate.netnih.gov

For 1,2,4-triazole derivatives, MD simulations can be used to assess the stability of the docked pose and to investigate the conformational changes that may occur upon binding. researchgate.net The simulations can also provide insights into the role of solvent molecules in the binding process and can be used to calculate more accurate binding free energies.

Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which provides a measure of the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which indicates their flexibility.

Table 4: Typical Parameters and Outputs of a Molecular Dynamics Simulation

| Parameter | Description |

|---|---|

| Simulation Time | 100 ns |

| RMSD of Ligand | Average of 1.5 Å, indicating stable binding |

| RMSF of Protein | Fluctuations identify flexible regions of the binding site |

Note: This table provides a representative summary of the kind of data obtained from an MD simulation.

Dynamic Behavior and Stability of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations and molecular docking are powerful computational tools used to predict the binding modes and stability of ligands within receptor active sites. For 1,2,4-triazole derivatives, these studies have elucidated key interactions that contribute to the stability of ligand-receptor complexes.

Key Interactions of the 1,2,4-Triazole Moiety:

The 1,2,4-triazole ring is a critical pharmacophore that can engage in several types of interactions with biological receptors. Its nitrogen atoms can act as hydrogen bond acceptors or donors, which is crucial for anchoring the ligand in the receptor's binding pocket.

One of the most significant interactions observed for triazole-based inhibitors, particularly in antifungal agents that target cytochrome P450 enzymes like sterol 14α-demethylase (CYP51), is the coordination of a nitrogen atom (typically N4) from the triazole ring with the iron atom of the heme group in the enzyme's active site. This coordination is a primary factor in the inhibitory mechanism of many triazole antifungals.

Beyond direct coordination, the triazole ring can also participate in π-cation interactions with charged residues, such as arginine, within the active site. The stability of these complexes is further enhanced by non-polar interactions, which often constitute the main driving force for binding.

Insights from Molecular Dynamics Simulations of Related Compounds:

MD simulations on various 1,2,4-triazole derivatives have provided insights into the dynamic stability of their complexes with target proteins. These simulations can reveal fluctuations in the ligand's position and conformation over time, as well as the persistence of key intermolecular interactions. For instance, studies on triazole inhibitors of CYP51 have shown that while the inhibitors remain stabilized in the binding cavity, the specific interactions and their strengths can be quantified through binding free energy calculations, often revealing that non-polar interactions are the primary contributors to binding affinity.

The following table summarizes typical binding interactions and energy contributions for 1,2,4-triazole derivatives with protein targets, as determined by computational studies.

| Interaction Type | Interacting Groups | Typical Contribution to Binding Stability |

| Coordination | Triazole Nitrogen (N4) and Heme Iron | Strong, often essential for inhibition |

| Hydrogen Bonding | Triazole Nitrogens and Receptor Amino Acids | Moderate, contributes to specificity |

| π-Cation | Triazole Ring and Arginine/Lysine Residues | Moderate, enhances binding affinity |

| Non-Polar Interactions | Cycloheptyl Ring and Hydrophobic Pockets | High, major driver of binding |

This table is a generalized representation based on computational studies of various 1,2,4-triazole derivatives.

Solvent Effects and Conformational Changes

The conformation of a flexible molecule like 2-(1,2,4-triazol-1-yl)cycloheptanol, which contains a seven-membered cycloheptane ring, is expected to be significantly influenced by its solvent environment. The cycloheptane ring can adopt several low-energy conformations, such as the chair and boat forms, and the presence of substituents will further influence the conformational landscape.

Influence of Solvent Polarity:

The polarity of the solvent can have a profound effect on the preferred conformation of a molecule. In polar solvents, conformations that expose polar groups (like the hydroxyl and triazole moieties) to the solvent and shield non-polar groups (the cycloheptane backbone) may be favored. Conversely, in non-polar solvents, the molecule might adopt a conformation that minimizes the exposure of its polar groups.

Computational methods, such as Density Functional Theory (DFT) calculations combined with a polarizable continuum model (PCM), can be used to predict the relative energies of different conformers in various solvents. While no specific studies on 2-(1,2,4-triazol-1-yl)cycloheptanol are available, research on other flexible cyclic molecules has demonstrated that solvent can dramatically alter the preferred side-chain orientations, even when the backbone structure remains relatively rigid.

Conformational Flexibility and Receptor Binding:

The conformational flexibility of the cycloheptanol (B1583049) ring is a critical aspect of its interaction with a receptor. The ability to adopt a specific, low-energy conformation that is complementary to the receptor's binding site is a key determinant of binding affinity. Molecular dynamics simulations in explicit solvent can provide a detailed picture of the conformational dynamics and the energetic landscape of the molecule in solution, offering insights into the pre-binding conformational state of the ligand.

The following table outlines the expected influence of different solvent types on the conformational preferences of 2-(1,2,4-triazol-1-yl)cycloheptanol, based on general principles of physical organic chemistry.

| Solvent Type | Expected Conformational Effects |

| Polar Protic (e.g., Water, Ethanol) | Stabilization of conformers with exposed hydroxyl and triazole groups through hydrogen bonding. |

| Polar Aprotic (e.g., DMSO, Acetonitrile) | Stabilization of conformers with large dipole moments. |

| Non-Polar (e.g., Cyclohexane, Chloroform) | Preference for conformations that minimize the solvent-exposed surface area of polar groups. |

This table represents predicted solvent effects based on general chemical principles, as direct computational studies on 2-(1,2,4-triazol-1-yl)cycloheptanol are not available.

Future Research Directions and Potential Applications

Development of Novel Derivatives with Enhanced Bioactivity

Future research will likely focus on the synthesis of novel derivatives of 2-(1,2,4-triazol-1-yl)cycloheptanol to enhance its biological activity. The cycloheptanol (B1583049) ring and the triazole nucleus offer multiple sites for chemical modification.

Key strategies for derivatization could include:

Substitution on the Cycloheptanol Ring: Introducing various functional groups (e.g., alkyl, aryl, halogen, hydroxyl) onto the cycloheptanol ring could significantly influence the compound's lipophilicity, steric profile, and hydrogen bonding capacity, thereby modulating its interaction with biological targets. nih.gov

Modification of the Triazole Ring: While the core 1,2,4-triazole (B32235) is often essential for activity, derivatization at the carbon atom of the triazole ring can lead to compounds with altered electronic properties and potentially new biological activities.

Esterification or Etherification of the Hydroxyl Group: The secondary alcohol of the cycloheptanol moiety is a prime site for creating ester or ether derivatives. This can improve pharmacokinetic properties such as membrane permeability and metabolic stability.

Creation of Hybrid Molecules: A promising approach involves linking the 2-(1,2,4-triazol-1-yl)cycloheptanol scaffold with other known pharmacophores to create hybrid molecules. nih.gov This strategy aims to combine the therapeutic effects of two different classes of compounds, potentially leading to synergistic activity or a broader spectrum of action. researchgate.net

The following table illustrates potential derivatives and the rationale for their synthesis:

| Derivative Type | Modification Site | Potential Enhancement |

| Aryl-substituted cycloheptanol | Cycloheptanol Ring | Increased binding affinity to target proteins |

| Halogenated derivatives | Cycloheptanol Ring | Altered metabolic stability and electronic properties |

| Ester prodrugs | Hydroxyl Group | Improved bioavailability |

| Hybrid molecules (e.g., with quinoline) | Triazole or Cycloheptanol | Broader spectrum of antimicrobial or anticancer activity |

Exploration of Additional Biological Activities

The 1,2,4-triazole nucleus is associated with a wide array of pharmacological effects. nih.govresearchgate.net Consequently, 2-(1,2,4-triazol-1-yl)cycloheptanol and its future derivatives warrant investigation for a variety of biological activities beyond a single therapeutic area.

Potential Biological Activities to Explore:

| Activity | Rationale based on Triazole Derivatives |

| Anticancer | Many triazole derivatives have shown potent anticancer activity by inhibiting key enzymes involved in cancer cell proliferation like kinases and topoisomerases. nih.gov |

| Antiviral | The triazole core is present in several antiviral drugs, suggesting potential activity against a range of viruses. nih.govzsmu.edu.ua |

| Anti-inflammatory | Certain 1,2,4-triazole derivatives have demonstrated significant anti-inflammatory and analgesic properties. uobaghdad.edu.iq |

| Anticonvulsant | The structural features of triazoles have been explored for the development of novel anticonvulsant agents. nih.govresearchgate.net |

| Antioxidant | The ability of the triazole ring to interact with biological systems suggests that its derivatives could possess antioxidant properties, which are beneficial in a variety of disease states. zsmu.edu.ua |

Advanced Mechanistic Elucidation

A crucial area of future research will be to elucidate the precise mechanisms of action for any observed biological activities of 2-(1,2,4-triazol-1-yl)cycloheptanol and its derivatives. Understanding how these compounds interact with their biological targets at a molecular level is essential for rational drug design and optimization.

Future mechanistic studies could involve:

Target Identification: Utilizing techniques such as affinity chromatography and proteomics to identify the specific enzymes or receptors that the compounds bind to.

Enzyme Inhibition Assays: Quantifying the inhibitory activity against specific targets, such as the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a common target for triazole antifungals. rjptonline.org

Molecular Docking Studies: Computational modeling to predict and analyze the binding modes of the compounds within the active sites of their target proteins. researchgate.net

Structural Biology: Using X-ray crystallography to determine the three-dimensional structure of the compound bound to its target, providing detailed insights into the molecular interactions.

Application in Agrochemicals and Material Science (General Scope)

The utility of 1,2,4-triazole derivatives extends beyond pharmaceuticals into the realms of agriculture and material science. nih.govresearchgate.net

Agrochemicals: Many commercially successful fungicides are based on the triazole scaffold. rjptonline.org Therefore, 2-(1,2,4-triazol-1-yl)cycloheptanol and its derivatives should be screened for:

Fungicidal Activity: Testing against a panel of plant pathogenic fungi to assess their potential as crop protection agents. rjptonline.org

Herbicidal and Insecticidal Activity: The broad biological activity of triazoles suggests potential applications as herbicides or insecticides. rjptonline.org

Plant Growth Regulation: Some triazole compounds have been shown to influence plant growth, opening another avenue for agricultural application. rjptonline.org

Material Science: The unique physicochemical properties of the triazole ring make it a valuable component in the development of advanced materials. ingentaconnect.comresearchgate.net Future research could explore the use of 2-(1,2,4-triazol-1-yl)cycloheptanol derivatives in:

Corrosion Inhibitors: Triazole compounds can form protective layers on metal surfaces, preventing corrosion.

Organic Light-Emitting Diodes (OLEDs): The electron-deficient nature of the triazole ring makes it suitable for use in electron-transporting materials for OLEDs. researchgate.net

Polymers and Coordination Complexes: The triazole moiety can act as a ligand to form coordination polymers with interesting magnetic or optical properties. researchgate.net

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-(1,2,4-Triazole-1-yl)cycloheptanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cycloaddition reactions. For example, refluxing cycloheptanol derivatives with 1,2,4-triazole in polar aprotic solvents (e.g., DMSO) under anhydrous conditions is common. Optimizing reaction time (e.g., 12–18 hours) and stoichiometric ratios (e.g., 1:1.2 for triazole:substrate) can improve yields up to 65–75% . Microwave-assisted synthesis (e.g., 100–120°C, 30–60 minutes) offers faster reaction kinetics and higher purity compared to conventional methods .

Q. How is the structural identity of this compound confirmed?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Analyze - and -NMR for characteristic peaks (e.g., triazole protons at δ 7.8–8.2 ppm, cycloheptanol protons at δ 1.5–2.5 ppm).

- X-ray crystallography : Resolve crystal structures using SHELX software to confirm stereochemistry and bond angles .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. What preliminary biological assays are recommended to assess its bioactivity?

- Methodological Answer : Start with:

- Antifungal screening : Use broth microdilution assays (CLSI M27 guidelines) against Candida albicans and Aspergillus fumigatus to determine MIC values .

- Enzyme inhibition studies : Test binding affinity to cytochrome P450 enzymes (e.g., CYP51) via fluorescence quenching or molecular docking .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

- Methodological Answer : Apply a -factorial design to evaluate variables:

- Factors : Temperature (80°C vs. 120°C), solvent (DMSO vs. DMF), catalyst (none vs. KCO).

- Responses : Yield, purity, reaction time.

Statistical analysis (ANOVA) identifies significant factors and interactions. For example, microwave irradiation with DMSO may reduce reaction time by 70% without compromising yield .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer : Address discrepancies via:

- Dose-response reevaluation : Confirm activity thresholds using standardized protocols (e.g., ISO 20776-1 for antimicrobials).

- Structural analogs comparison : Compare with derivatives (e.g., fluconazole analogs) to isolate substituent effects .

- Meta-analysis : Systematically review datasets using tools like PRISMA to identify confounding variables (e.g., solvent polarity in assays) .

Q. What advanced techniques elucidate its interactions with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to fungal CYP51.

- Cryo-EM : Resolve ternary complexes (compound-enzyme-cofactor) at near-atomic resolution .

- Molecular Dynamics (MD) Simulations : Model ligand-receptor stability under physiological conditions (e.g., 310K, pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.